8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a sulfur-containing carbothioamide group. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide typically involves the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions. These reactions are often catalyzed by dual catalytic systems to achieve high enantioselectivity . The reaction conditions usually require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and require further research to fully understand .
Comparison with Similar Compounds
Similar Compounds
- 8-Azabicyclo[3.2.1]octane-3-carboxylate
- 8-Methyl-8-azabicyclo[3.2.1]octane-3-ol
- 8-Methyl-8-azabicyclo[3.2.1]octane-3-isoxazole oxime
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-11-7-2-3-8(11)5-6(4-7)9(10)12/h6-8H,2-5H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRYBKMLTHMZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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